

# The Alkaloid Castanospermine: A Detailed Examination of its Chemical Architecture and Stereoisomerism

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## Compound of Interest

Compound Name: Castanospermine

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This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Castanospermine**, an indolizidine alkaloid of significant interest to researchers, scientists, and drug development professionals. **Castanospermine**, first isolated from the seeds of the Australian chestnut tree, *Castanospermum australe*, is a potent inhibitor of various glucosidase enzymes and has demonstrated a range of biological activities, including antiviral and anti-inflammatory properties.[1] This document will delve into the molecular architecture, three-dimensional arrangement, and key physicochemical and biological properties of **Castanospermine**, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding of this important natural product.

## Chemical Structure and Physicochemical Properties

**Castanospermine** is a polyhydroxylated indolizidine alkaloid with the chemical formula  $C_8H_{15}NO_4$  and a molecular weight of 189.21 g/mol.[2] Its systematic IUPAC name is (1S,6S,7R,8R)-octahydroindolizine-1,6,7,8-tetrol.[1] The molecule consists of a saturated bicyclic indolizidine core, which is a fusion of a six-membered and a five-membered nitrogen-containing ring. This core is substituted with four hydroxyl groups at positions 1, 6, 7, and 8.

The presence of multiple chiral centers gives rise to a specific stereochemistry that is crucial for its biological activity. The absolute configuration of the five stereocenters in the naturally occurring (+)-**Castanospermine** has been determined to be 1S, 6S, 7R, 8R, and 8aR. This precise spatial arrangement of the hydroxyl groups and the fused ring system is fundamental to its ability to mimic the transition state of glycoside hydrolysis, leading to the potent inhibition of glucosidase enzymes.

A summary of the key physicochemical properties of **Castanospermine** is presented in Table 1.

Table 1: Physicochemical Properties of **Castanospermine**

Property	Value	Reference
IUPAC Name	(1S,6S,7R,8R,8aR)-octahydroindolizine-1,6,7,8-tetrol	[1]
Chemical Formula	C <sub>8</sub> H <sub>15</sub> NO <sub>4</sub>	[2]
Molecular Weight	189.21 g/mol	[2]
CAS Number	79831-76-8	[1]
Appearance	White to off-white solid	
Melting Point	212-215 °C	
Solubility	Soluble in water and 1 N HCl (20 mg/ml)	
Specific Optical Rotation ([α] <sub>D</sub> )	Not explicitly found in search results.	

## Stereochemistry and Three-Dimensional Structure

The stereochemistry of **Castanospermine** is a defining feature of its molecular identity and biological function. The indolizidine ring system can exist in various conformations, but the thermodynamically most stable form for **Castanospermine** is a chair-like conformation for the six-membered ring and an envelope-like conformation for the five-membered ring.

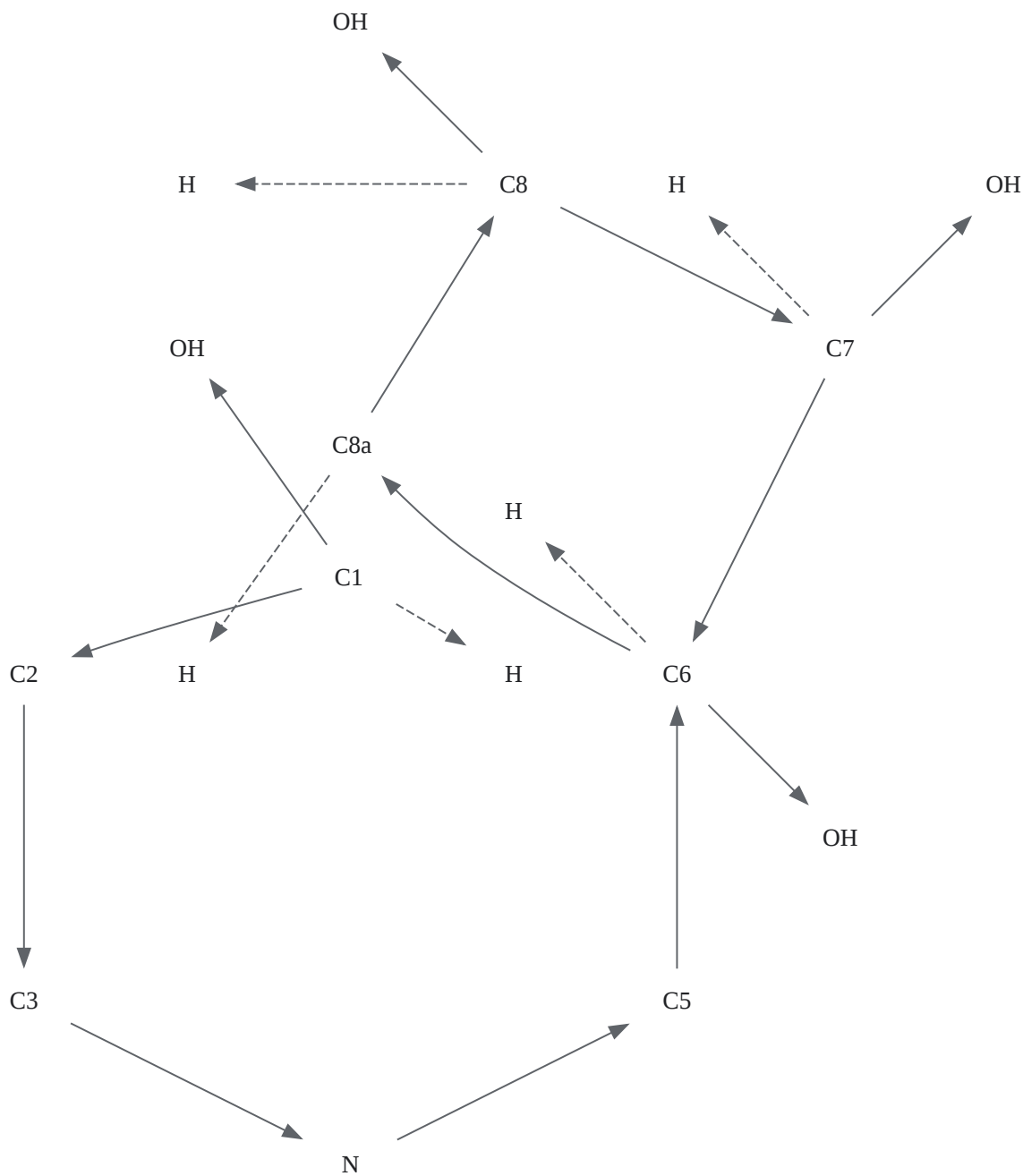
The relative and absolute configurations of the hydroxyl groups are critical. The hydroxyl groups at C-1, C-6, C-7, and C-8 are positioned in a specific orientation that allows the molecule to fit into the active site of target glucosidases. X-ray crystallography studies have been instrumental in elucidating the precise three-dimensional structure of **Castanospermine**, confirming the absolute configuration and providing detailed information on bond lengths and angles.

Table 2: Crystallographic Data for **Castanospermine**

Parameter	Value	Reference
Crystal System	Monoclinic	
Space Group	P2 <sub>1</sub>	
a	8.788(3) Å	
b	8.172(3) Å	
c	6.507(2) Å	
β	105.44(8)°	

Note: Detailed bond lengths and angles were not explicitly found in the provided search results.

The following diagram illustrates the chemical structure and stereochemistry of (+)-**Castanospermine**.



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Caption: Chemical structure of (+)-**Castanospermine** with stereochemistry.

## Biological Activity: Glucosidase Inhibition

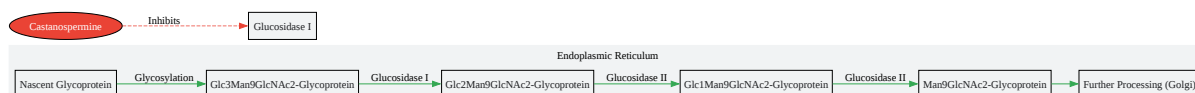
**Castanospermine** is a potent competitive inhibitor of several  $\alpha$ - and  $\beta$ -glucosidases.<sup>[3]</sup> These enzymes are involved in the processing of N-linked glycoproteins, a critical post-translational modification that affects protein folding, trafficking, and function. By inhibiting glucosidase I, **Castanospermine** prevents the trimming of glucose residues from the oligosaccharide chains of newly synthesized glycoproteins in the endoplasmic reticulum. This leads to the accumulation of improperly folded glycoproteins, which can have profound effects on various cellular processes, including viral replication.

The inhibitory activity of **Castanospermine** against various glucosidases is summarized in Table 3.

Table 3: Inhibitory Activity of **Castanospermine** against Glucosidases

Enzyme	Organism/Tissue	Inhibition Constant (Ki) / IC <sub>50</sub>	Reference
$\alpha$ -Glucosidase I	Rat Liver	IC <sub>50</sub> = 0.12 $\mu$ M	[4]
Sucrase	Porcine Intestinal	Ki = 2.6 nM	[5]
$\beta$ -Glucosidase	Almond Emulsin	Competitive inhibitor at pH 6.5	[3]
Amyloglucosidase	Aspergillus niger	Competitive inhibitor	[3]

The following diagram illustrates the inhibition of the N-linked glycoprotein processing pathway by **Castanospermine**.



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Caption: Inhibition of N-linked glycoprotein processing by **Castanospermine**.

## Experimental Protocols

### Isolation of Castanospermine from Castanospermum australe Seeds

While a highly detailed, step-by-step protocol for the isolation of **Castanospermine** was not found in the search results, a general procedure can be outlined based on available information. A scalable, large-scale preparation method has been developed that can yield purities greater than 98%.<sup>[6]</sup> The general steps involve:

- **Extraction:** The seeds of *Castanospermum australe* are ground and extracted with an aqueous solvent, such as 50% aqueous ethanol, to isolate the water-soluble alkaloids.<sup>[2]</sup>
- **Chromatographic Separation:** The crude extract is then subjected to a series of chromatographic separations to purify **Castanospermine** from other alkaloids and plant metabolites. This typically involves the use of ion-exchange resins.<sup>[2]</sup>
- **Purification and Characterization:** The fractions containing **Castanospermine** are collected, and the solvent is removed. The purity of the isolated compound is then assessed using techniques such as High-Performance Liquid Chromatography (HPLC). The structure and identity are confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

### Chemical Synthesis of (+)-Castanospermine

Several total syntheses of (+)-**Castanospermine** have been reported, often employing chiral starting materials to establish the correct stereochemistry. One concise synthesis starts from methyl  $\alpha$ -D-glucopyranoside and proceeds in nine steps with an overall yield of 22%.<sup>[5]</sup> Key transformations in this synthesis include a zinc-mediated fragmentation, ring-closing olefin metathesis, and a strain-release transannular cyclization to construct the indolizidine core. While a detailed, line-by-line experimental protocol is beyond the scope of this guide, the general synthetic strategy highlights the chemical ingenuity required to construct this complex natural product.

## $\alpha$ -Glucosidase Inhibition Assay

The inhibitory activity of **Castanospermine** against  $\alpha$ -glucosidase can be determined using a colorimetric assay. A detailed protocol is as follows:[7][8]

- Reagents and Materials:
  - $\alpha$ -Glucosidase from *Saccharomyces cerevisiae* (or other sources)
  - p-Nitrophenyl- $\alpha$ -D-glucopyranoside (pNPG) as the substrate
  - **Castanospermine** (as the inhibitor)
  - Phosphate buffer (e.g., 50 mM, pH 6.8)
  - Sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) solution (e.g., 0.1 M or 1 M) to stop the reaction
  - 96-well microplate
  - Microplate reader
- Procedure:
  - a. Prepare a series of dilutions of **Castanospermine** in phosphate buffer.
  - b. In a 96-well plate, add a specific volume of the  $\alpha$ -glucosidase solution to each well.
  - c. Add the different concentrations of the **Castanospermine** solutions to the wells containing the enzyme. A control well should contain the buffer instead of the inhibitor.
  - d. Pre-incubate the enzyme-inhibitor mixture at a specific temperature (e.g., 37 °C) for a defined period (e.g., 5-15 minutes).
  - e. Initiate the reaction by adding a solution of the substrate, pNPG, to all wells.
  - f. Incubate the reaction mixture at the same temperature for a specific time (e.g., 20-30 minutes).
  - g. Stop the reaction by adding a sodium carbonate solution to each well.
  - h. Measure the absorbance of the yellow-colored p-nitrophenol product at a wavelength of 405 nm using a microplate reader.
- Data Analysis:
  - a. The percentage of inhibition is calculated using the formula: % Inhibition =  $[(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control}] \times 100$
  - b. The  $\text{IC}_{50}$  value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram illustrates the workflow for the  $\alpha$ -glucosidase inhibition assay.



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Caption: Workflow for the  $\alpha$ -glucosidase inhibition assay.

## Conclusion

**Castanospermine** represents a fascinating and biologically important natural product. Its unique indolizidine structure and specific stereochemistry are the basis for its potent inhibition of glucosidase enzymes. This detailed guide has provided an in-depth look at the chemical and stereochemical features of **Castanospermine**, along with quantitative data on its biological activity and methodologies for its study. The continued investigation of **Castanospermine** and its analogues holds significant promise for the development of new therapeutic agents for a variety of diseases.

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